molecular formula C18H21N5O3S B10996123 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B10996123
M. Wt: 387.5 g/mol
InChI Key: ZYFQWEKOHRDGMH-UHFFFAOYSA-N
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Description

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of phthalazine and thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phthalazine ring, the introduction of the isobutyl group, and the coupling with the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of the phthalazine and thiadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C18H21N5O3S/c1-11(2)9-23-17(25)13-7-5-4-6-12(13)14(22-23)8-15(24)19-18-21-20-16(27-18)10-26-3/h4-7,11H,8-10H2,1-3H3,(H,19,21,24)

InChI Key

ZYFQWEKOHRDGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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